N-ethoxy-3-phenylfuran-2-carboxamide
Description
Properties
IUPAC Name |
N-ethoxy-3-phenylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-17-14-13(15)12-11(8-9-16-12)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWYGZKARNWHSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCONC(=O)C1=C(C=CO1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride Route
The most straightforward method involves converting 3-phenylfuran-2-carboxylic acid to its acid chloride derivative, followed by reaction with ethoxyamine. This two-step process is widely adopted due to its simplicity and high yields.
Synthesis Protocol :
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Chlorination : 3-Phenylfuran-2-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane at 0–5°C for 2 hours. The reaction progresses to completion under reflux (40°C, 4 hours), yielding the acid chloride as a pale-yellow liquid.
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Amidation : The acid chloride is reacted with ethoxyamine hydrochloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl. The reaction is typically conducted in tetrahydrofuran (THF) at room temperature for 12–24 hours.
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Chlorination | SOCl₂, DCM | 40°C, 4h | 92% |
| Amidation | Ethoxyamine·HCl, Et₃N, THF | RT, 24h | 78% |
This method’s limitation lies in the hygroscopic nature of acid chlorides, necessitating strict anhydrous conditions. Side products like unreacted carboxylic acid or over-chlorinated species may require silica gel chromatography for purification.
Coupling Reagent-Mediated Amidation
Modern approaches employ coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 2-chloro-1-methylpyridinium iodide (Mukaiyama reagent) to activate the carboxylic acid directly, bypassing acid chloride formation.
Procedure :
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3-Phenylfuran-2-carboxylic acid (1 equiv), ethoxyamine (1.2 equiv), and EDC (1.5 equiv) are dissolved in dimethylformamide (DMF). Hydroxybenzotriazole (HOBt, 1.5 equiv) is added to suppress racemization. The mixture is stirred at 25°C for 48 hours.
Advantages :
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Avoids handling corrosive chlorinating agents.
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Higher functional group tolerance.
Yield : 85% after recrystallization from ethyl acetate/hexane.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics, reducing amidation time from hours to minutes. Adapted from thieno[2,3-b]pyridine syntheses, this method enhances efficiency for heat-sensitive intermediates.
Optimized Workflow :
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Combine 3-phenylfuran-2-carboxylic acid (1 equiv), ethoxyamine (1.5 equiv), and HATU (1.2 equiv) in N-methylpyrrolidone (NMP).
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Irradiate at 120°C for 20 minutes under microwave conditions.
Results :
Microwave methods minimize side reactions (e.g., esterification) and are ideal for high-throughput screening.
Electrochemical C–H Functionalization
Recent advances in electrochemistry offer a green alternative for constructing furan cores. Inspired by tetrasubstituted furan syntheses, this route leverages in situ generation of reactive intermediates.
Electrochemical Setup :
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Anode : Reticulated vitreous carbon (RVC).
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Cathode : Platinum plate.
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Electrolyte : Et₄NOTs (0.2 M in CH₃CN).
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Catalyst : Cp₂Fe (10 mol%).
Reaction Mechanism :
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Oxidation : The carboxylic acid is deprotonated to form a carboxylate anion, which undergoes single-electron oxidation at the anode.
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Cyclization : The radical intermediate couples with a phenylacetylene derivative, forming the furan ring.
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Amidation : Ethoxyamine is introduced via nucleophilic attack on the activated carbonyl.
Performance Metrics :
| Parameter | Value |
|---|---|
| Current | 10 mA |
| Temperature | 100°C |
| Yield | 76% |
This method eliminates stoichiometric oxidants and reduces waste, aligning with green chemistry principles.
Protection-Deprotection Strategies
For substrates prone to side reactions, temporary protection of the ethoxy group may be necessary. The tert-butoxycarbonyl (BOC) group is commonly used, as demonstrated in benzofuran-2-carboxamide syntheses.
BOC Protection Protocol :
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React ethoxyamine with di-tert-butyl dicarbonate (BOC₂O) in THF at 0°C.
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After amidation, remove the BOC group using HCl in dioxane.
Yield Improvement :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time | Scalability |
|---|---|---|---|---|
| Acid Chloride | 78 | 95 | 28h | High |
| Coupling Reagents | 85 | 98 | 48h | Moderate |
| Microwave | 89 | 99 | 0.3h | High |
| Electrochemical | 76 | 97 | 2h | Low |
Key Insights :
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Microwave synthesis offers the best balance of yield and speed.
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Electrochemical methods are environmentally friendly but require specialized equipment.
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Classical routes remain viable for large-scale production due to lower costs.
Structural Characterization and Quality Control
1H NMR (400 MHz, CDCl₃) :
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δ 7.65 (s, 1H, furan H-5), 7.45–7.30 (m, 5H, Ph), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 1.38 (t, J = 7.0 Hz, 3H, CH₃).
HPLC :
Chemical Reactions Analysis
Types of Reactions
N-ethoxy-3-phenylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or base.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N-ethoxy-3-phenylfuran-2-carboxamide has been explored for its potential therapeutic properties, particularly in the development of anticancer agents. The compound exhibits mechanisms that may inhibit specific enzymes involved in cell proliferation, suggesting its role as a chemotherapeutic agent. For instance, studies have indicated that similar compounds can induce the expression of protective proteins against carcinogenic damage .
Case Study: Anticancer Activity
A study on related furan derivatives demonstrated their ability to protect human colon fibroblast cells from DNA damage induced by carcinogens. The compounds significantly reduced DNA strand breaks and mitochondrial damage, indicating their potential for chemopreventive applications .
Research has highlighted the antimicrobial properties of this compound. Its structure allows it to interact with biological membranes, disrupting the integrity of microbial cells. This property makes it a candidate for developing new antimicrobial agents.
Data Table: Biological Activities of Related Compounds
Material Science
In materials science, this compound is being investigated for its use in creating specialty polymers and coatings due to its unique chemical structure that enhances solubility and reactivity. The incorporation of such compounds can lead to materials with improved mechanical properties and resistance to environmental degradation.
Mechanism of Action
The mechanism of action of N-ethoxy-3-phenylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and physicochemical properties of N-ethoxy-3-phenylfuran-2-carboxamide and related compounds:
Structural and Functional Differences
- Substituent Effects: The ethoxy group in this compound increases steric bulk and lipophilicity compared to N-phenylfuran-2-carboxamide . This may influence binding affinity in biological targets or solubility in organic solvents. Compared to the dibenzofuran derivative in , the absence of a fused aromatic system in the target compound reduces molecular weight and complexity, possibly enhancing synthetic accessibility .
Synthetic Routes :
- N-Phenylfuran-2-carboxamide () is synthesized via oxidative coupling, achieving moderate yields (56%). The ethoxy variant may require protective group strategies or modified coupling agents due to the electron-donating ethoxy group .
- Epoxide-containing analogs () utilize Darzens condensation, a method less applicable to furan carboxamides but illustrative of alternative approaches for functionalized intermediates .
Physicochemical and Analytical Data
- Molecular Weight and Polarity :
- This compound (MW 231.25) is lighter than the dibenzofuran analog (MW 347.36) but heavier than N-phenylfuran-2-carboxamide (MW 187.20). The ethoxy group increases hydrophobicity (clogP ~2.5 estimated) compared to unsubstituted derivatives.
- LC/MS conditions for related compounds (e.g., ) suggest reversed-phase chromatography (C18 columns, acetonitrile/water gradients) as a viable analytical method .
Q & A
Q. What are the standard synthetic routes for N-ethoxy-3-phenylfuran-2-carboxamide?
The synthesis typically involves coupling 3-phenylfuran-2-carboxylic acid with an ethoxy-substituted aniline derivative. Common protocols use carbodiimide-based coupling reagents (e.g., EDC or DCC) with activators like HOBt in anhydrous dichloromethane or DMF. Triethylamine is often added to neutralize HCl byproducts. Reaction optimization may include microwave-assisted conditions (60–80°C, 30–60 min) to enhance yield and purity .
| Key Reaction Parameters |
|---|
| Solvent: DCM or DMF |
| Temperature: 25–80°C |
| Coupling Agent: EDC/HOBt |
| Yield Range: 60–85% |
Q. What spectroscopic methods are used to characterize this compound?
Nuclear Magnetic Resonance (NMR) is critical for confirming the structure. H NMR typically shows signals for the ethoxy group (δ 1.3–1.5 ppm for CH, δ 3.4–4.0 ppm for OCH), the furan ring (δ 6.3–7.5 ppm), and the aromatic phenyl group. Mass spectrometry (HRMS or ESI-MS) provides molecular ion peaks ([M+H]) consistent with the molecular formula (CHNO). IR spectroscopy confirms the carboxamide C=O stretch (~1650 cm) .
Q. How is purity assessed for this compound in research settings?
High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is standard, using a C18 column and gradient elution (acetonitrile/water). Purity >95% is typically required for biological assays. Thin-Layer Chromatography (TLC) with silica gel plates and ethyl acetate/hexane eluents provides rapid qualitative checks .
Advanced Research Questions
Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?
Slow evaporation from a saturated solution in a mixed solvent system (e.g., DCM/hexane) promotes crystal growth. For recalcitrant crystallization, vapor diffusion or cooling gradients (e.g., 4°C to −20°C) are effective. SHELX programs (e.g., SHELXL) refine structures, accounting for twinning or high-resolution data. Hydrogen-bonding networks between carboxamide groups often stabilize the crystal lattice .
Q. How can computational modeling predict the bioactivity of this compound?
Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates interactions with target proteins (e.g., kinases or GPCRs). Density Functional Theory (DFT) calculates electrostatic potentials and frontier molecular orbitals to predict reactivity. Pharmacokinetic properties (logP, PSA) are modeled using QikProp or SwissADME to assess drug-likeness .
| Computational Parameters |
|---|
| LogP: ~2.5 (predicted) |
| Polar Surface Area: ~70 Ų |
| H-bond donors/acceptors: 1/3 |
Q. What experimental designs address contradictory data in structure-activity relationship (SAR) studies?
Orthogonal assays (e.g., enzymatic inhibition + cellular viability) validate target engagement. Dose-response curves (IC/EC) with 95% confidence intervals clarify potency variations. Meta-analyses of analogous compounds (e.g., methoxy vs. ethoxy derivatives) isolate electronic or steric effects. Controlled degradation studies (e.g., pH stability) rule out artifact-driven discrepancies .
Q. How is regioselectivity achieved in derivatizing the furan ring?
Electrophilic substitution favors the 5-position due to electron-donating ethoxy groups. Directed ortho-metalation (DoM) using LDA or TMPZnCl·LiCl enables functionalization at the 4-position. Transition-metal catalysis (Pd or Cu) facilitates cross-coupling (Suzuki, Sonogashira) at the 3-phenyl moiety. Computational mapping of Fukui indices guides rational design .
Methodological Notes
- Contradictions in Synthesis : Microwave-assisted methods () report higher yields vs. traditional reflux (), but scalability may favor the latter for bulk preparation.
- Structural Insights : SHELX refinement () is preferred for small-molecule crystallography, while Cryo-EM suits larger biomolecular complexes.
- Biological Hypotheses : Analogous compounds () suggest potential kinase inhibition or antimicrobial activity, warranting target-specific assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
